CDK4 Inhibition Potency Compared to Pyridin-3-yl Amide Isomer
The compound has been reported to inhibit CDK4 with an IC50 in the low nanomolar range, though exact values from primary peer-reviewed studies are not available in the public domain. By class-level inference, the pyridin-2-yl amide regioisomer is expected to exhibit superior CDK4 binding compared to the pyridin-3-yl amide counterpart due to optimal hinge-binding geometry . However, the absence of publicly disclosed side-by-side assay data precludes a precise quantified difference.
| Evidence Dimension | CDK4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (exact IC50 not publicly disclosed for this specific compound) |
| Comparator Or Baseline | 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (no publicly available CDK4 IC50) |
| Quantified Difference | Not quantifiable from public sources |
| Conditions | Biochemical kinase assay (CDK4/cyclin D1) |
Why This Matters
Selection of the correct pyridyl regioisomer is critical for maintaining on-target CDK4/6 inhibition in pre-clinical oncology programs.
